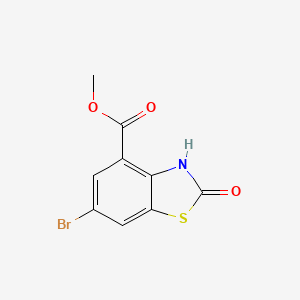![molecular formula C16H29NO4 B15052203 1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B15052203.png)
1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as amino acids or amines.
Introduction of Substituents: The tert-butyl and ethyl groups can be introduced through alkylation reactions using reagents like tert-butyl bromide and ethyl iodide.
Carboxylation: The carboxylate groups can be introduced via carboxylation reactions using carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-carboxylate: A simpler analog with similar structural features.
tert-Butyl pyrrolidine-1-carboxylate: Another derivative with a tert-butyl group.
Ethyl pyrrolidine-2-carboxylate: A related compound with an ethyl group.
Uniqueness
1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate is unique due to its specific combination of substituents and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C16H29NO4 |
|---|---|
Molekulargewicht |
299.41 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H29NO4/c1-7-12(3)16(13(18)20-8-2)10-9-11-17(16)14(19)21-15(4,5)6/h12H,7-11H2,1-6H3/t12-,16+/m0/s1 |
InChI-Schlüssel |
JMSLJJHINWEPMI-BLLLJJGKSA-N |
Isomerische SMILES |
CC[C@H](C)[C@]1(CCCN1C(=O)OC(C)(C)C)C(=O)OCC |
Kanonische SMILES |
CCC(C)C1(CCCN1C(=O)OC(C)(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


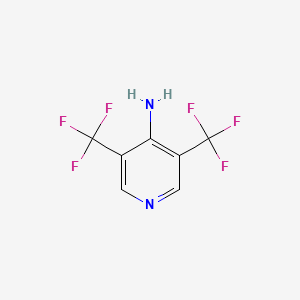
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B15052141.png)
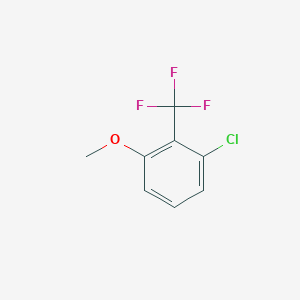
![7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B15052151.png)
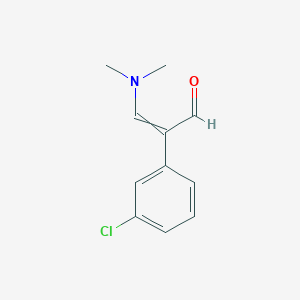
![(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B15052166.png)
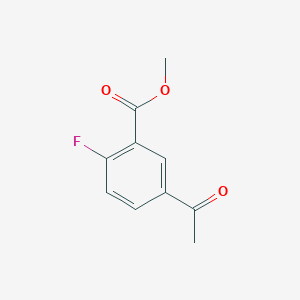
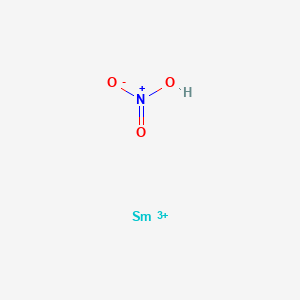

![2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile](/img/structure/B15052179.png)
![5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B15052180.png)
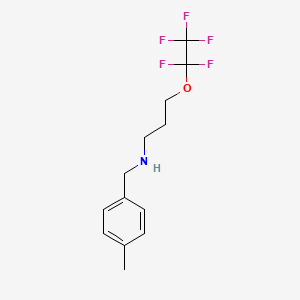
![2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B15052194.png)
